N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 922596-96-1
VCID: VC4403028
InChI: InChI=1S/C27H20FN3OS/c28-22-13-14-23-24(16-22)33-27(30-23)31(18-19-8-7-15-29-17-19)26(32)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-17,25H,18H2
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)F
Molecular Formula: C27H20FN3OS
Molecular Weight: 453.54

N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide

CAS No.: 922596-96-1

VCID: VC4403028

Molecular Formula: C27H20FN3OS

Molecular Weight: 453.54

* For research use only. Not for human or veterinary use.

N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide - 922596-96-1

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Compounds in this category are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound features a fluorinated benzothiazole core, diphenylacetamide functionality, and a pyridinylmethyl substituent.

Synthesis Pathway

The synthesis of benzothiazole derivatives typically involves cyclization reactions between substituted anilines and thioamide derivatives. A plausible synthetic route for this compound includes:

  • Formation of Benzothiazole Core: Reacting 4-fluoroaniline with carbon disulfide in the presence of oxidizing agents.

  • Acetamide Coupling: Introducing the diphenylacetamide moiety through acylation.

  • Pyridinylmethyl Substitution: Adding a pyridine-based substituent via alkylation reactions.

This multi-step process often requires purification through recrystallization or chromatography to achieve high-purity products.

Anticancer Potential

Benzothiazole derivatives have been extensively studied for their anticancer properties due to their ability to inhibit enzymes like topoisomerase and kinases involved in cancer progression. The fluorinated benzothiazole core in this compound suggests potential cytotoxicity against cancer cell lines such as HepG2 (liver cancer) or MCF7 (breast cancer).

Molecular Docking Studies

Preliminary docking studies on similar compounds indicate strong binding affinities to VEGFR-2 (vascular endothelial growth factor receptor), suggesting potential antiangiogenic effects.

Spectroscopic Characterization

TechniqueKey Observations
1H-NMRPeaks corresponding to aromatic protons (benzothiazole, pyridine, phenyl groups).
13C-NMRSignals indicating carbon atoms in aromatic rings and carbonyl groups.
IR SpectroscopyCharacteristic amide C=O stretch (~1650 cm1^{-1}) and aromatic C-H stretches.
Mass SpectrometryMolecular ion peak at m/z = 427 ([M+H]+^+).

These data confirm the structural integrity of the synthesized compound.

Applications and Future Research Directions

  • Drug Development:

    • As a lead compound for anticancer drug discovery, further optimization could enhance selectivity and potency.

    • Potential use as an antimicrobial agent against resistant bacterial strains.

  • Pharmacokinetics Studies:

    • Evaluating absorption, distribution, metabolism, and excretion (ADME) properties.

    • Assessing toxicity profiles in vitro and in vivo.

  • Structure-Activity Relationship (SAR):

    • Modifying substituents on the benzothiazole or pyridine ring to improve activity.

    • Investigating the role of fluorine in enhancing biological activity.

CAS No. 922596-96-1
Product Name N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
Molecular Formula C27H20FN3OS
Molecular Weight 453.54
IUPAC Name N-(6-fluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
Standard InChI InChI=1S/C27H20FN3OS/c28-22-13-14-23-24(16-22)33-27(30-23)31(18-19-8-7-15-29-17-19)26(32)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-17,25H,18H2
Standard InChIKey GCDUCKRNNVVVQK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)F
Solubility not available
PubChem Compound 40983089
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator